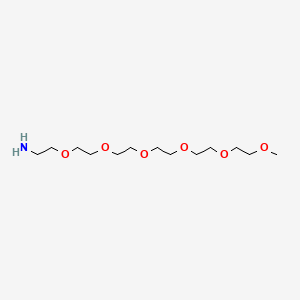

m-PEG6-Amine

Descripción

Significance of Poly(ethylene glycol) and Oligo(ethylene glycol) Structures in Contemporary Chemistry

Poly(ethylene glycol) (PEG) and its shorter-chain counterparts, oligo(ethylene glycol)s (OEGs), are synthetic polyether compounds with a repeating structure of ethylene (B1197577) oxide units. biochempeg.com Their prominence in contemporary chemistry stems from a unique set of properties. PEGs are known for their excellent biocompatibility, low toxicity, and hydrophilicity, which makes them highly soluble in water and other polar solvents. nih.gov This solubility is crucial for their use in biological systems.

The process of covalently attaching PEG chains to molecules, known as "PEGylation," is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govnih.gov PEGylation can enhance the water solubility of hydrophobic drugs, prolong their circulation time in the bloodstream, and reduce their immunogenicity and antigenicity. nih.govnih.gov The hydrophilic and flexible nature of the PEG chain creates a "stealth" effect, shielding the conjugated molecule from enzymatic degradation and clearance by the immune system. nih.gov

Role of Terminal Amine Functionality in Chemical Conjugation Strategies

The terminal amine group (–NH2) on molecules like 2,5,8,11,14,17-Hexaoxanonadecan-19-amine is a key reactive handle for chemical conjugation. Primary amines are versatile functional groups that can participate in a variety of chemical reactions to form stable covalent bonds. dxfluidics.com This reactivity is fundamental to their role in bioconjugation, where they are used to attach OEG linkers to proteins, peptides, antibodies, and other biomolecules. nih.govwindows.net

The amine group can readily react with a range of functional groups, including carboxylic acids, activated esters (like N-hydroxysuccinimide esters), aldehydes, and ketones. dxfluidics.comchemicalbook.com This versatility allows for the straightforward and efficient coupling of OEG-amine derivatives to a wide variety of molecular targets under mild reaction conditions. nih.gov The resulting amide or imine bonds are generally stable, ensuring the integrity of the final conjugate. The introduction of an amine group onto a PEG or OEG chain creates a valuable building block for the construction of more complex architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). pharmaffiliates.comalfa-chemical.com

Overview of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine as a Core Scaffold

2,5,8,11,14,17-Hexaoxanonadecan-19-amine is a specific oligo(ethylene glycol) derivative that serves as a core scaffold in the design of functional molecules. It consists of a hexa(ethylene glycol) monomethyl ether backbone terminated with a primary amine. This structure provides a balance of hydrophilicity, conferred by the six ethylene glycol units, and reactive functionality, provided by the terminal amine.

As a scaffold, this compound is utilized as a flexible and hydrophilic linker. pharmaffiliates.comprayoglife.com Its applications are found in areas such as the development of ADCs, where it can be used to connect a cytotoxic drug to a targeting antibody. pharmaffiliates.com It is also employed in the synthesis of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. alfa-chemical.com The OEG chain in 2,5,8,11,14,17-Hexaoxanonadecan-19-amine acts as a spacer, ensuring that the two ends of the PROTAC can effectively bind to their respective protein targets. alfa-chemical.com The hydrophilic nature of the OEG linker can also improve the solubility and cell permeability of the resulting PROTAC molecule.

The defined length of the hexa(ethylene glycol) chain is a key feature of this scaffold. It provides a precise and consistent spacing between the conjugated molecules, which can be critical for optimal biological activity. The methyl ether cap at the other end of the molecule prevents unwanted side reactions, ensuring that conjugation occurs specifically at the terminal amine group.

Below is a table summarizing the key properties of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine.

| Property | Value |

| CAS Number | 184357-46-8 |

| Molecular Formula | C13H29NO6 |

| Molecular Weight | 295.37 g/mol |

| Appearance | Colorless to almost colorless liquid |

| Synonyms | m-PEG6-Amine, ω-Aminohexaethylene glycol methyl ether, 2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Note: The data in this table is compiled from multiple sources. pharmaffiliates.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com

Historical Context of Ethylene Glycol Derivatives in Materials Science and Biological Applications

The journey of ethylene glycol derivatives began with the first synthesis of polyethylene (B3416737) glycol in 1859 by A.V. Lourenço. britannica.com However, it was not until the mid-20th century that their commercial and scientific importance began to be fully realized. One of the first major commercial products based on PEG was CARBOWAX®, introduced by the Dow Chemical Company in 1940. britannica.com

In the 1970s, the concept of "PEGylation" was pioneered by Frank Davis and his colleagues. nih.govcaldic.com Their work demonstrated that attaching PEG to proteins could reduce their immunogenicity and prolong their circulation time in the body. nih.govresearchgate.net This discovery laid the foundation for the development of numerous PEGylated protein drugs, with the first, Adagen®, being approved in 1990 for the treatment of a form of severe combined immunodeficiency. caldic.com

In materials science, the ability of PEG to resist protein adsorption led to its use in creating "non-fouling" surfaces. youtube.com This property is crucial for medical devices and implants that come into contact with biological fluids, as it minimizes the risk of an adverse immune response. britannica.com PEG-based hydrogels have also become widely used in tissue engineering and for the controlled delivery of therapeutic molecules due to their high biocompatibility and tunable properties. biochempeg.combritannica.com

The development of ethylene glycol derivatives has also been driven by their industrial applications. They are used in the production of polyester (B1180765) fibers and PET resins for packaging. grandviewresearch.com The versatility of ethylene glycol and its derivatives has led to their widespread use in numerous fields, from industrial manufacturing to advanced biomedical applications. tandfonline.com

Structure

2D Structure

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTWBXXBTWYNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601590 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184357-46-8 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,5,8,11,14,17 Hexaoxanonadecan 19 Amine

Established Synthetic Pathways for 2,5,8,11,14,17-Hexaoxanonadecan-19-amine

The synthesis of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine is well-documented, primarily involving the reduction of a corresponding azide (B81097) precursor. This method, known as the Staudinger reduction, is highly efficient and provides the target amine in high purity and yield.

The primary synthetic route utilizes methoxy-hexa-(ethylene glycol)-azide, also known as 1-azido-2-[2-(2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethane, as the key precursor. chemicalbook.com This azide is typically prepared from commercially available hexaethylene glycol monomethyl ether. The other key reagent required for the transformation is a reducing agent, with triphenylphosphine (B44618) being the most commonly employed for this specific conversion. chemicalbook.com

| Compound Name | Role in Synthesis | CAS Number |

| Methoxy-hexa-(ethylene glycol)-azide | Azide Precursor | 1043884-49-6 |

| Triphenylphosphine | Reducing Agent | 603-35-0 |

| Tetrahydrofuran (B95107) | Solvent | 109-99-9 |

| Water | Reagent in Hydrolysis | 7732-18-5 |

The synthesis is typically performed as a two-stage, one-pot reaction to achieve a high yield, often reaching up to 98%. chemicalbook.com The optimization of this process relies on controlled reaction conditions for both the formation of the phosphazene intermediate and its subsequent hydrolysis.

The first stage involves the dropwise addition of triphenylphosphine dissolved in anhydrous tetrahydrofuran (THF) to a solution of the methoxy-hexa-(ethylene glycol)-azide, also in anhydrous THF. chemicalbook.com This mixture is stirred at room temperature (approximately 20°C) for several hours (typically 5 hours) to form the iminophosphorane intermediate. chemicalbook.com

In the second stage, water is added to the reaction mixture, which is then heated to reflux (around 80°C) and stirred vigorously overnight. chemicalbook.com This step facilitates the hydrolysis of the intermediate, cleaving the phosphorus-nitrogen bond to liberate the desired primary amine and triphenylphosphine oxide as a byproduct. The high yield suggests that these conditions are well-optimized for driving the reaction to completion. chemicalbook.com

| Parameter | Condition | Purpose |

| Stage 1 | ||

| Reactants | Methoxy-hexa-(ethylene glycol)-azide, Triphenylphosphine (1.25 eq.) | Formation of iminophosphorane intermediate |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Provides an inert reaction medium |

| Temperature | Room Temperature (~20°C) | Controlled reaction rate |

| Duration | 5 hours | Ensure complete formation of intermediate |

| Stage 2 | ||

| Reagent | Distilled Water | Hydrolysis of the intermediate |

| Temperature | Reflux (~80°C) | Accelerate hydrolysis |

| Duration | Overnight | Drive reaction to completion |

| Overall Yield | 98% | Indicates a highly efficient process |

Following the reaction, the crude product is isolated by removing the solvent under reduced pressure. The primary method for purification is flash column chromatography. chemicalbook.com A silica (B1680970) gel stationary phase is used with an eluent system typically composed of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) in a 9:1 ratio. chemicalbook.com A small amount of a tertiary amine, such as triethylamine (B128534) (Et₃N), is often added to the eluent (e.g., 1%) to prevent the protonation of the product amine on the acidic silica gel, which would otherwise lead to poor separation and recovery. chemicalbook.com This technique effectively separates the desired amine from the triphenylphosphine oxide byproduct and any unreacted starting materials, yielding 2,5,8,11,14,17-Hexaoxanonadecan-19-amine as a pale yellow oil. chemicalbook.com

Derivatization Reactions Involving the Amine Functionality

The terminal primary amine group of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine is a versatile functional handle for a variety of chemical transformations. This reactivity is leveraged to conjugate the PEG chain to other molecules, modifying their properties for specific applications, particularly in the fields of medicinal chemistry and biotechnology.

The amine functionality of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine makes it a suitable candidate for the formation of carbamate (B1207046) esters. In medicinal chemistry, converting a drug's functional group, such as a hydroxyl group, into a carbamate linkage with a promoiety is a common prodrug strategy. nih.govnih.gov This derivatization can protect the parent drug from first-pass metabolism, thereby improving its oral bioavailability. nih.gov While amides and simple carbamates can be quite stable, specialized carbamate linkers can be designed for controlled release. nih.gov For instance, N,N-disubstituted carbamate esters have shown potential as stable prodrugs that can be bioconverted to the parent compound by cytochrome P-450-catalyzed reactions in the liver. nih.gov The amine of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine can react with an activated carbonate or a chloroformate derivative of a drug to form a stable carbamate bond, tethering the PEG chain to the drug molecule.

One of the most fundamental and widely used reactions involving the amine group is the formation of a stable amide bond with a carboxylic acid. This reaction is central to the use of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine as a flexible linker in complex biomolecules. alfa-chemical.compharmaffiliates.com The compound is utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). alfa-chemical.compharmaffiliates.com In these applications, the amine group reacts with an activated carboxylic acid on a protein, a targeting ligand, or a payload drug to form a robust amide linkage. The PEG structure of the linker imparts favorable physicochemical properties, such as increased water solubility and extended plasma half-life, to the resulting conjugate. nih.gov The reaction typically requires a coupling agent, such as a carbodiimide, to activate the carboxylic acid for nucleophilic attack by the amine.

Click Chemistry Applications Utilizing the Amine Group

The terminal primary amine of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine does not directly participate in the most common click chemistry reactions, such as azide-alkyne cycloadditions. However, its nucleophilic nature makes it an exceptionally versatile chemical handle for the introduction of bioorthogonal functionalities that can engage in click chemistry. biochempeg.combroadpharm.com This typically involves a two-step strategy: first, the amine is acylated or alkylated to append a click-reactive moiety, and second, the newly installed group is reacted with its complementary partner in a click reaction.

The amine group readily reacts with activated esters, such as N-Hydroxysuccinimide (NHS) esters, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. broadpharm.com This allows for the straightforward attachment of various click-ready groups. For instance, reacting 2,5,8,11,14,17-Hexaoxanonadecan-19-amine with an NHS ester of a cyclooctyne, like Dibenzocyclooctyne (DBCO), yields a DBCO-functionalized PEG linker. biochempeg.com This product can then participate in a highly efficient and copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified biomolecule. biochempeg.comlabinsights.nl This copper-free approach is particularly valuable in cellular environments where copper catalysts can be cytotoxic. biochempeg.com

Similarly, the amine can be modified to introduce a terminal alkyne. This alkyne-functionalized PEG linker is then a substrate for the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high yields, reliability, and regiospecificity. labinsights.nl These strategies effectively use the amine group as a gateway to powerful and specific bioconjugation techniques, enabling the precise assembly of complex architectures like ADCs. alfa-chemical.com

Table 1: Functionalization of the Amine Group for Click Chemistry Applications

| Click Chemistry Type | Reactive Moiety Introduced | Typical Reagent for Amine Modification | Resulting Linkage | Key Features |

|---|---|---|---|---|

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) | DBCO-NHS ester | Amide | Copper-free, fast kinetics, biocompatible. biochempeg.com |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Bicyclo[6.1.0]nonyne (BCN) | BCN-NHS ester | Amide | Copper-free, excellent reaction kinetics. biochempeg.comlabinsights.nl |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Alkynoic acid + coupling agent (e.g., EDC) | Amide | High yield, regiospecific, requires copper catalyst. |

Advanced Synthetic Approaches and Future Directions in Chemical Synthesis

The conventional synthesis of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine typically involves the reduction of its corresponding azide precursor, 1-azido-2-[2-(2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethane. chemicalbook.com A common method for this transformation is the Staudinger reaction, which uses triphenylphosphine followed by hydrolysis to yield the primary amine with high purity (often >98%). chemicalbook.com While effective, this route relies on the use of azide intermediates, which can be hazardous and unstable. google.com

Current research and future directions in the synthesis of amino-PEG compounds are focused on developing safer, more efficient, and more versatile methodologies. One area of advancement is the move away from potentially explosive azide intermediates. Alternative strategies include the Gabriel synthesis, which uses potassium phthalimide, although this can require harsh cleavage conditions. google.com Another approach involves the direct catalytic amination of hydroxyl-terminated PEGs, though this often requires high pressure and temperature.

A significant future direction lies in the development of multi-functional and branched PEG structures. rsc.org For example, convergent synthetic pathways have been designed to create trifunctional oligoethyleneglycol-amine linkers from azide precursors, allowing for the construction of discrete PEG-based dendrons. rsc.org These branched platforms are valuable where multivalency is required for enhanced binding or targeting.

Furthermore, the development of cleavable PEG linkers represents a major advance, particularly for analytical purposes in drug development. nih.gov These linkers can be designed to be cleaved under specific conditions (e.g., during peptide mapping sample preparation), which simplifies the characterization of complex PEGylated proteins by allowing the protein and the PEG moiety to be analyzed independently. nih.gov As the demand for precisely defined PEG linkers in sophisticated therapeutics like PROTACs and ADCs grows, future synthetic efforts will likely concentrate on scalable, protecting-group-free strategies and enzymatic methods to achieve high purity and structural diversity while minimizing hazardous reagents.

Table 2: Comparison of Synthetic Approaches for Amino-PEG Compounds

| Method | Precursor | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Staudinger Reduction | PEG-Azide | Triphenylphosphine (PPh3), Water | High yield, high purity. chemicalbook.com | Use of potentially hazardous azide intermediates. google.com |

| Gabriel Synthesis | PEG-Halide/Tosylate | Potassium Phthalimide, Hydrazine | Avoids azides. google.com | Harsh cleavage conditions (hydrazine). google.com |

| Reductive Amination | PEG-Aldehyde | Ammonia, Reducing Agent (e.g., NaBH3CN) | Direct introduction of amine. | Requires aldehyde precursor, potential for side reactions. |

| Convergent Synthesis for Branched Amines | Bifunctional PEG-Azide | Reductive coupling agents | Creates trifunctional, branched structures. rsc.org | More complex multi-step synthesis. rsc.org |

Applications in Advanced Materials Science and Engineering

Integration of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine in Polymer Synthesis

The presence of a terminal primary amine group makes 2,5,8,11,14,17-Hexaoxanonadecan-19-amine a valuable component in the synthesis of complex polymer architectures. This amine functionality serves as a reactive site for initiating polymerization or for covalent attachment to other polymer chains.

Monomer in the Development of Functional Polymers

2,5,8,11,14,17-Hexaoxanonadecan-19-amine can act as a key monomer or initiator in the synthesis of functional block copolymers. The primary amine group is a potent initiator for the ring-opening polymerization (ROP) of various cyclic monomers, such as N-carboxyanhydrides (NCAs) of amino acids, lactones, and cyclic ethers. This initiation leads to the formation of diblock copolymers where one block consists of the hydrophilic PEG chain and the other is a polymer derived from the cyclic monomer.

For instance, amine-terminated PEGs are widely used to initiate the ROP of NCAs to produce PEG-polypeptide block copolymers. These copolymers are of significant interest in biomedical applications due to their biocompatibility and ability to self-assemble into various nanostructures. The PEG block imparts hydrophilicity and stealth properties, reducing non-specific protein adsorption and prolonging circulation times in biological systems. The polypeptide block can be designed to be stimuli-responsive, for example, to changes in pH, which is a critical feature for targeted drug delivery systems. Research on similar amine-terminated PEGs has demonstrated their capability to produce well-defined block copolymers with narrow molecular weight distributions.

Furthermore, this compound can be incorporated into polyamides or polyimides through condensation polymerization with dicarboxylic acids or dianhydrides, respectively. The inclusion of the flexible, hydrophilic hexaethylene glycol segment into the polymer backbone can significantly alter the properties of the resulting material, such as increasing its solubility in certain solvents, enhancing its flexibility, and modifying its thermal characteristics.

Graft Polymer Compounds and Surface Modification

Graft polymerization is a powerful technique to modify the surface properties of materials without altering their bulk characteristics. 2,5,8,11,14,17-Hexaoxanonadecan-19-amine is an ideal candidate for the "grafting to" method, where pre-synthesized polymer chains are attached to a polymer backbone or a surface.

In this approach, the terminal amine group of the molecule can react with complementary functional groups on a substrate, such as carboxylic acids, esters, or epoxides, to form stable covalent bonds. This process results in a surface decorated with a dense layer of PEG chains, a technique often referred to as PEGylation. The benefits of surface PEGylation are numerous and include:

Reduced Protein Adsorption and Biofouling: The hydrophilic and flexible nature of the grafted PEG chains creates a steric barrier that repels proteins and other biomolecules, which is crucial for medical implants, biosensors, and drug delivery systems.

Improved Biocompatibility: By minimizing non-specific interactions with biological components, PEGylated surfaces often exhibit enhanced biocompatibility.

Enhanced Lubricity: The hydration layer formed around the PEG chains can provide a lubricious surface, which is beneficial for applications such as catheters and other medical devices.

Research has shown that the density and length of the grafted PEG chains are critical parameters that determine the effectiveness of the surface modification. The use of a monodisperse compound like 2,5,8,11,14,17-Hexaoxanonadecan-19-amine allows for precise control over the grafted layer's structure and properties.

Role in Nanotechnology and Nanomaterials Development

In the field of nanotechnology, 2,5,8,11,14,17-Hexaoxanonadecan-19-amine serves as a critical component in the formulation of sophisticated nanomaterials, particularly for biomedical applications. Its amphiphilic character, when incorporated into larger structures, and its reactive handle for further functionalization are key to its utility.

Nanocarrier Formulation and Drug Delivery Systems

Amphiphilic block copolymers containing a hydrophilic PEG segment, such as those synthesized using 2,5,8,11,14,17-Hexaoxanonadecan-19-amine as an initiator, can self-assemble in aqueous environments to form various nanostructures, including micelles and polymersomes. These self-assembled structures are highly effective as nanocarriers for drug delivery.

Micelles: These are core-shell structures where the hydrophobic block of the copolymer forms the core, capable of encapsulating poorly water-soluble drugs, while the hydrophilic PEG block forms the corona, providing stability in aqueous media and stealth properties.

Polymersomes: These are vesicular structures with an aqueous core and a membrane formed by the amphiphilic block copolymers. They can encapsulate both hydrophilic drugs in their aqueous core and hydrophobic drugs within their membrane.

The terminal amine group on the PEG chain, which would be located on the surface of these nanocarriers, offers a valuable point for further modification. Targeting ligands, such as antibodies, peptides, or small molecules, can be conjugated to this amine group to enable active targeting of the nanocarriers to specific cells or tissues, thereby enhancing the therapeutic efficacy and reducing off-target side effects.

| Nanocarrier Type | Drug Encapsulation | Key Features with 2,5,8,11,14,17-Hexaoxanonadecan-19-amine |

| Micelles | Hydrophobic drugs in the core | Hydrophilic PEG corona for stability and stealth properties. Terminal amine for targeting ligand attachment. |

| Polymersomes | Hydrophilic drugs in the aqueous core; Hydrophobic drugs in the membrane | Robust vesicular structure. Surface functionalization via the terminal amine group. |

Functional Coatings and Surface Engineering

The principles of surface modification discussed in the context of graft polymers are directly applicable to the surface engineering of nanomaterials. Nanoparticles, such as quantum dots, gold nanoparticles, and magnetic nanoparticles, are often coated with PEG derivatives like 2,5,8,11,14,17-Hexaoxanonadecan-19-amine to improve their colloidal stability, reduce cytotoxicity, and prevent their rapid clearance by the reticuloendothelial system.

The amine group of the molecule can be used to anchor it to the nanoparticle surface through various conjugation chemistries. The resulting PEGylated nanoparticles exhibit enhanced performance in biological applications, including bioimaging, diagnostics, and therapeutics. The ability to create a well-defined, hydrophilic shell around a nanoparticle is crucial for its successful in vivo application.

Contributions to Electronic and Optical Materials

The application of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine in electronic and optical materials is an emerging area with potential for significant contributions. While specific research on this particular molecule is scarce, the properties of the hexaethylene glycol chain suggest several possibilities.

The incorporation of flexible and polar PEG segments into polymer matrices can influence their ionic conductivity. This is relevant for the development of solid polymer electrolytes for batteries and other electrochemical devices. The ether oxygens in the PEG chain can coordinate with cations, facilitating their transport through the material.

In the realm of optical materials, the modification of surfaces with PEG chains can alter their refractive index and wetting properties, which could be utilized in the fabrication of anti-reflective or anti-fogging coatings. Furthermore, the terminal amine group can be used to attach chromophores or other photoactive molecules to polymers or surfaces, enabling the development of functional optical materials. However, it is important to note that these applications are largely extrapolated from the known properties of similar PEG-containing molecules, and dedicated research on 2,5,8,11,14,17-Hexaoxanonadecan-19-amine in these areas is needed for confirmation.

| Property | Potential Contribution of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine |

| Ionic Conductivity | The ether oxygens in the PEG chain can facilitate ion transport in solid polymer electrolytes. |

| Refractive Index | Modification of surfaces with this molecule can alter their refractive index for optical coatings. |

| Photoactive Materials | The terminal amine allows for the attachment of chromophores to create functional optical materials. |

Bioconjugation and Bioorthogonal Chemistry with 2,5,8,11,14,17 Hexaoxanonadecan 19 Amine

Strategies for Protein and Polypeptide Conjugation

The primary amine group of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine is a key functional handle for its attachment to proteins and polypeptides. This process, known as bioconjugation, leverages the nucleophilic nature of the amine to form stable, covalent bonds with various functional groups present on biomolecules.

Common strategies for conjugating this compound to proteins include:

Amide Bond Formation: The amine can react with activated carboxylic acid groups (e.g., N-hydroxysuccinimide esters) on a protein to form a stable amide linkage. This is a widely used method in bioconjugation due to its reliability and the stability of the resulting bond under physiological conditions nih.gov.

Urea Linkage: Reaction with isocyanates present on a target molecule results in the formation of a highly stable urea bond nih.gov. While effective, the high reactivity of isocyanates requires careful control to avoid non-specific reactions with other nucleophilic residues on a protein nih.gov.

Reductive Amination: The amine group can react with aldehydes or ketones on a protein to form an intermediate imine, which is then reduced to a stable secondary amine linkage.

The oligo(ethylene glycol) portion of the molecule provides spacing and improves the solubility of the resulting protein conjugate, which can be particularly valuable for protein or polypeptide drugs researchgate.net. This type of modification can help to reduce steric hindrance and maintain the biological activity of the conjugated protein nih.gov.

Application in Bioorthogonal Labeling and Assays

While not engaging in classic bioorthogonal "click chemistry" reactions itself, 2,5,8,11,14,17-Hexaoxanonadecan-19-amine functions as a critical linker component in systems designed for bioorthogonal applications. In this context, it serves as an inert, hydrophilic spacer that connects a reactive group (for labeling) to a biomolecule of interest.

Its role is to physically separate the label from the biomolecule, ensuring that neither part interferes with the function of the other. The flexible and water-soluble nature of the hexaethylene glycol chain helps to prevent aggregation and ensures that the conjugated molecule remains in a biologically compatible conformation. This is crucial in the development of sensitive and reliable assays where the interaction between a probe and its target must not be sterically hindered.

Development of Prodrugs and Targeted Delivery Systems

A significant application of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine and similar oligo(ethylene glycol) amines is in the creation of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. This strategy is often used to overcome problems such as poor bioavailability or rapid metabolism of the parent drug nih.gov.

Research has demonstrated the use of methoxy-oligo(ethylene glycol) amines, such as 2,5,8,11,14,17-Hexaoxanonadecan-19-amine, to create prodrugs of molecules like resveratrol, a natural polyphenol that suffers from rapid elimination by the body nih.govmdpi.com.

The core design principles are:

Promoieties: The methoxy-oligo(ethylene glycol) (m-OEG) group acts as a "promoiety," a temporary modification to the drug nih.gov.

Carbamate (B1207046) Linkage: The drug's hydroxyl groups are linked to the amine of the m-OEG via an N-monosubstituted carbamate ester bond nih.govmdpi.com.

Controlled Hydrolysis: This specific carbamate linkage is designed to be more susceptible to hydrolysis under physiological pH conditions compared to more stable N,N-disubstituted carbamates. This allows for the eventual release of the active drug researchgate.netmdpi.com. The hydrolysis of N-monosubstituted carbamate esters involves a lower activation energy, making the linkage suitable for prodrug applications researchgate.netmdpi.com.

Attaching the m-OEG chain significantly alters the physicochemical properties of the parent drug to improve its delivery profile nih.gov.

Protection from Metabolism: The m-OEG promoiety shields the active drug from first-pass metabolism, particularly the rapid glucuronidation and sulfation that occurs in the liver and intestines researchgate.netnih.govmdpi.com. Pharmacokinetic studies in rats showed that administration of an m-OEG-resveratrol prodrug resulted in the appearance of the intact prodrug in the bloodstream, confirming its protection from immediate metabolic breakdown researchgate.netnih.govmdpi.com.

Solubility and Bioavailability: The hydrophilic nature of the oligo(ethylene glycol) chain can increase the aqueous solubility of hydrophobic drugs researchgate.net.

Favorable Drug Loading: Using shorter oligo(ethylene glycol) chains, as opposed to long-chain polymers, provides these benefits while maintaining a relatively low molecular weight, which results in a more favorable drug-to-carrier weight ratio (drug loading capacity) researchgate.netnih.govmdpi.com.

Research Findings on m-OEG Carbamate Ester Prodrugs

| Feature | Description | Research Finding | Source |

|---|---|---|---|

| Prodrug Strategy | To bypass the rapid phase II conjugative metabolism of a parent drug (e.g., Resveratrol). | The use of N-monosubstituted carbamate ester linkages with m-OEG promoieties protects the drug from first-pass metabolism. | nih.govmdpi.com |

| Linkage Stability | The N-monosubstituted carbamate ester bond must be stable enough for transport but cleavable in vivo. | This linkage shows higher rates of hydrolysis at physiological pH compared to N,N-disubstituted carbamates, making it suitable for drug release. | researchgate.netmdpi.com |

| Pharmacokinetics | To determine if the prodrug improves bioavailability. | Intragastric administration to rats led to the detection of the intact prodrug and its partially hydrolyzed products in the bloodstream. | researchgate.netmdpi.com |

| Physicochemical Modulation | The m-OEG chain is expected to alter the properties of the parent drug. | The m-OEG chain modulates properties similarly to larger PEG chains but with a lower molecular weight, preserving a high drug loading capacity. | researchgate.netnih.govmdpi.com |

Role in Proteolysis Targeting Chimeras (PROTACs) in Plant Biology

Proteolysis Targeting Chimeras (PROTACs) are innovative bifunctional molecules designed to eliminate specific disease-causing proteins from cells nih.gov. A PROTAC consists of two active ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase nih.govtcichemicals.comresearchgate.net. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome nih.gov.

2,5,8,11,14,17-Hexaoxanonadecan-19-amine, often referred to as m-PEG6-Amine in this context, is used as a PEG-based PROTAC linker alfa-chemical.comchemsrc.com. The linker is a critical component of a PROTAC, as its length, flexibility, and chemical nature are crucial for the molecule's ability to form a stable and effective ternary complex between the target protein and the E3 ligase tcichemicals.com. PEG-based linkers like this one are commonly used due to their hydrophilicity and biocompatibility.

While the application of PROTAC technology is a major focus in human therapeutics, its use in plant biology is an emerging area of research. The fundamental mechanism of the ubiquitin-proteasome system is conserved across eukaryotes, including plants, suggesting that the PROTAC strategy could be adapted to selectively degrade plant proteins for agricultural or research purposes. In this context, a linker such as 2,5,8,11,14,17-Hexaoxanonadecan-19-amine would serve the same essential function: optimally positioning a plant-specific target protein and a plant E3 ligase for induced degradation.

Table of Mentioned Compounds

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | C13H29NO6 | 184357-46-8 |

Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecule's atomic framework.

In a typical analysis using a 250 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The terminal methoxy group (-OCH₃) protons appear as a sharp singlet, while the numerous ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-) produce a complex multiplet in the spectrum. chemicalbook.com The protons on the carbon atoms adjacent to the amine group show characteristic chemical shifts and splitting patterns. chemicalbook.com

The ¹³C NMR spectrum, recorded at 62.9 MHz in CDCl₃, complements the ¹H NMR data by showing signals for each unique carbon atom in the polyether chain and the terminal groups. chemicalbook.com The chemical shifts provide evidence for the repeating ethylene glycol units and confirm the presence of the terminal methoxy and aminoethyl groups. chemicalbook.com

Detailed assignments from a representative analysis are presented below. chemicalbook.com

¹H NMR Spectroscopic Data (250 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration (No. of Protons) | Assignment | Coupling Constant (J Hz) |

|---|---|---|---|---|

| 3.26 | Singlet | 3H | -O-CH₃ | N/A |

| 3.51-3.56 | Multiplet | 18H | -O-CH₂-CH₂-O- (Repeating units) | N/A |

| 3.39-3.46 | Multiplet | 4H | -O-CH₂-CH₂-O- and -O-CH₂-CH₂-NH₂ | N/A |

| 2.76 | Triplet | 2H | -CH₂-CH₂-NH₂ | 5.25 |

¹³C NMR Spectroscopic Data (62.9 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 72.8 | Polyether Carbon |

| 71.6 | Polyether Carbon |

| 70.3 | Polyether Carbon (multiple signals) |

| 70.2 | Polyether Carbon (multiple signals) |

| 70.0 | Polyether Carbon |

| 58.7 | Methoxy Carbon (-O-CH₃) |

Mass Spectrometry Techniques for Molecular Weight and Purity Assessment

Mass spectrometry is utilized to confirm the molecular weight and assess the purity of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine. The compound has a molecular formula of C₁₃H₂₉NO₆ and a calculated molecular weight of approximately 295.37 g/mol . chemicalbook.com

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing this type of polar, non-volatile compound. In positive ion mode, the molecule is readily protonated. Analysis using an ion trap mass spectrometer has shown a prominent signal at a mass-to-charge ratio (m/z) of 296. chemicalbook.com This signal corresponds to the protonated molecule ([M+H]⁺), confirming the molecular weight of the parent compound to be 295. chemicalbook.com

Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine after its synthesis and for analyzing its purity.

Flash chromatography is a widely used method for purifying the compound on a preparatory scale. chemicalbook.com Following a synthesis, the crude product can be purified using a silica (B1680970) gel column. A typical mobile phase, or eluent system, consists of a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) in a 9:1 ratio. chemicalbook.com To prevent the protonation of the amine group and its strong interaction with the acidic silica gel, a small amount of a tertiary amine, such as triethylamine (B128534) (Et₃N), is often added to the eluent (e.g., 1%). chemicalbook.com This process effectively separates the desired product from reagents and byproducts, yielding the amine as a pale yellow oil with high purity. chemicalbook.com

While not detailed in the provided references, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also standard methods for assessing the purity of such compounds.

Purification by Flash Chromatography

| Stationary Phase | Mobile Phase (Eluent) | Product Appearance |

|---|

Mechanistic Investigations and Advanced Chemical Interactions

Supramolecular Interactions and Assembly

The amphiphilic nature of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine, with its polar polyether chain and terminal amine group, facilitates its participation in supramolecular assemblies. These non-covalent structures are governed by a variety of intermolecular forces. The poly(ethylene glycol) (PEG) backbone can engage in hydrogen bonding with water and other protic molecules, while the terminal amine group can act as a hydrogen bond donor and acceptor, as well as a site for electrostatic interactions.

In aqueous solutions, molecules of this type can self-assemble into micelles, with the hydrophobic character of any attached non-polar moieties driving the formation of a core, while the hydrophilic PEG chains form a corona that interfaces with the water. While 2,5,8,11,14,17-Hexaoxanonadecan-19-amine itself is largely hydrophilic, its ability to be functionalized at the amine terminus allows for the creation of amphiphilic derivatives that readily form such supramolecular structures. These assemblies are of significant interest for applications such as drug delivery, where they can encapsulate hydrophobic therapeutic agents. nih.gov

Furthermore, the interaction of the terminal amine with other molecules can lead to the formation of more complex supramolecular structures like hydrogels. For example, when mixed with polymers containing complementary functional groups, such as anionic termini, ionic interactions can occur between the protonated amine of the hexaoxanonadecan-amine and the anionic groups, leading to cross-linking and the formation of a gel network. nih.gov The chiral properties of other interacting molecules can also be preserved within these assemblies. nih.gov

Table 1: Key Supramolecular Interactions Involving 2,5,8,11,14,17-Hexaoxanonadecan-19-amine Analogs

| Interacting Species | Type of Interaction | Resulting Assembly |

| Self-assembly in aqueous media (of amphiphilic derivatives) | Hydrophobic interactions, Hydrogen bonding | Micelles |

| Polymers with anionic termini | Ionic interactions, Hydrogen bonding | Hydrogels |

| Other PEG-amine molecules | Hydrogen bonding | Aggregates |

Coordination Chemistry with Metal Ions

The structure of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine provides multiple sites for coordination with metal ions. The repeating ether oxygen atoms in the polyethylene (B3416737) glycol chain can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with cations. This interaction is analogous to the chelating effect of crown ethers, where the flexible PEG chain can wrap around a metal ion, creating a stable complex. researchgate.netnih.gov

The terminal primary amine group also possesses a lone pair of electrons on the nitrogen atom, making it a potent ligand for a variety of transition metals. Amino groups are known to form stable complexes with metal ions such as copper(II), nickel(II), and cobalt(II). researchgate.net In the case of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine, the combination of the polyether backbone and the terminal amine allows it to act as a multidentate ligand, potentially binding to a metal ion through both the nitrogen atom and one or more oxygen atoms of the chain. This chelation effect enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. wikipedia.org

The specific coordination geometry and stoichiometry will depend on the nature of the metal ion, its preferred coordination number, and the reaction conditions. For instance, some metal ions may coordinate solely to the amine terminus, while others may be enveloped by the entire flexible chain. nih.gov This behavior is crucial in fields such as catalysis and the development of metal-containing biomaterials.

Table 2: Potential Coordination Sites and Interacting Metal Ions

| Coordination Site | Type of Metal Ion | Potential Bonding Mode |

| Ether Oxygens | Alkali metals (e.g., K+), Alkaline earth metals (e.g., Ca2+), Lanthanides (e.g., La3+) | Crown ether-like chelation |

| Terminal Amine | Transition metals (e.g., Cu2+, Ni2+, Co2+) | N-donor coordination |

| Combined Ether Oxygens and Terminal Amine | Various metal ions | Multidentate chelation |

Reaction Kinetics and Hydrolysis Studies in Specific Environments

The reactivity of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine is largely dictated by its terminal primary amine group. This functional group can participate in a variety of chemical reactions, and the kinetics of these transformations are of significant interest for its application in bioconjugation and materials science. biochempeg.com

One of the most common reactions involving the amine group is acylation, for example, with N-hydroxysuccinimide (NHS) esters. The rate of this reaction is pH-dependent, generally proceeding faster at slightly alkaline pH (7-8), where a greater fraction of the amine is deprotonated and thus more nucleophilic. conicet.gov.ar The kinetics of such reactions are crucial for controlling the degree of modification in processes like PEGylation of proteins and nanoparticles. jenkemusa.com Reductive amination, another key reaction, involves the reaction of the amine with aldehydes or ketones to form an imine, which is subsequently reduced to a stable secondary amine. creativepegworks.com

The polyether backbone of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine, composed of ether linkages, is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, acid-catalyzed depolymerization of the PEG chain can occur, though this typically requires harsh conditions. google.com The stability of the C-N bond is also high under most physiological conditions. For applications requiring degradability, derivatives of PEG-amines are often synthesized to include hydrolytically labile linkages, such as esters, within their structure. nih.gov The hydrolysis of these ester groups can be studied to tune the degradation rate of materials like hydrogels for tissue engineering applications. nih.gov

A study on the amination of monomethoxylpoly(ethylene glycol) with melamine (B1676169) indicated that the reaction kinetics followed an order of approximately 1.5, with an activation energy of around 45 kJ/mol. scientific.netresearchgate.net While this is a different reaction, it provides insight into the reactivity of similar mPEG structures.

Table 3: Summary of Kinetic and Stability Properties

| Feature | Condition | Significance |

| Amine Reactivity | Slightly alkaline pH (7-8) | Optimal for acylation reactions (e.g., with NHS esters) |

| Ether Backbone Stability | Neutral and basic pH | High stability, suitable for long-term applications |

| Ether Backbone Lability | Strong acidic conditions | Potential for degradation under harsh acid treatment |

| Hydrolysis of Derivatives | Physiological conditions | Tunable degradation if ester or other labile links are incorporated |

Future Research Perspectives and Emerging Applications

Expansion into Novel Bioactive Conjugates

The primary amine group of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine serves as a valuable anchor point for the covalent attachment of various bioactive molecules. This has led to its extensive use as a linker in the development of sophisticated bioconjugates designed for therapeutic and diagnostic purposes.

One of the most promising areas of application is in the field of antibody-drug conjugates (ADCs). In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. The use of hydrophilic linkers derived from compounds like 2,5,8,11,14,17-Hexaoxanonadecan-19-amine can mitigate the hydrophobicity of the cytotoxic payload, which in turn can improve the pharmacokinetic profile and reduce aggregation of the ADC. researchgate.netnih.gov Research has shown that the length of the PEG linker can significantly impact the therapeutic index of an ADC. For instance, modifying the linker length can influence the conjugate's stability in circulation and its ability to release the drug at the target site. mdpi.comnih.gov

The influence of PEG linker length on the bioactivity of protein conjugates has been a subject of detailed investigation. For example, in the case of interferon-α-2a conjugates, it was observed that while longer linkers may facilitate the conjugation process, they can sometimes have an inverse effect on the in vitro bioactivity of the protein. nih.govresearchgate.net This highlights the importance of optimizing the linker length for each specific bioconjugate to achieve the desired balance of stability, activity, and therapeutic efficacy.

| Conjugate Type | Bioactive Molecule | Key Finding Related to OEG/PEG Linker |

| Antibody-Drug Conjugate | Trastuzumab-DM1 | Hydrophilic PEG linkers improve stability and pharmacokinetics. researchgate.net |

| Protein Therapeutic | Interferon-α-2a | Linker length affects in vitro bioactivity and stability. nih.gov |

| Affibody-Drug Conjugate | HER2-targeting Affibody-MMAE | Introduction of a PEG linker improves the therapeutic effect. mdpi.com |

| Glycopeptide Antibiotic | Vancomycin-Peptide | Linker characteristics significantly influence antimicrobial potential and pharmacokinetics. mdpi.com |

Advanced Polymer Architectures

The amine functionality of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine makes it an excellent initiator or building block for the synthesis of advanced polymer architectures. These polymers are being designed with specific functionalities for a range of biomedical applications, including drug delivery and regenerative medicine.

Amine-terminated PEGs are frequently used to initiate the ring-opening polymerization of cyclic esters and amino acid N-carboxyanhydrides (NCAs), leading to the formation of block copolymers. For example, PEG-polypeptide block copolymers have been synthesized that can self-assemble into pH-responsive polymersomes. nih.gov These nanostructures are stable at physiological pH but disassemble in the acidic environment of endosomes, allowing for the targeted release of encapsulated drugs within cancer cells. nih.gov

Furthermore, this amine-terminated oligoethylene glycol can be grafted onto other polymer backbones to create amphiphilic graft copolymers. For instance, silicone copolymers grafted with PEG and quaternary ammonium (B1175870) groups have been synthesized for use as nanoemulsifiers. acs.org The ability to precisely control the architecture of these copolymers allows for the fine-tuning of their self-assembly into various nanostructures, such as micelles and vesicles, which can be tailored for specific drug encapsulation and release profiles. acs.org

| Polymer Architecture | Monomers/Components | Key Property/Application |

| Block Copolymer | PEG, Poly(L-glutamate) | pH-responsive polymersomes for intracellular drug delivery. nih.gov |

| Graft Copolymer | Silicone, PEG, Quaternary Ammonium | Nanoemulsifiers for biomedical imaging applications. acs.org |

| Graft Copolymer | Polyallene, PEG | Self-assembly into diverse nanostructures, including chiral helices. acs.org |

| PEGylated Nanoparticles | Polystyrene Core, PEG-amine | High-density PEG coatings improve nanoparticle diffusion through biological barriers. nih.gov |

Stimuli-responsive polymers represent another exciting frontier. The incorporation of amine groups into PEG-based hydrogels can impart pH-responsiveness. nih.gov These "smart" materials can undergo changes in their physical properties, such as swelling or degradation, in response to specific environmental cues, making them ideal for controlled drug release systems.

Integration into Advanced Sensing Platforms

Amine-terminated OEGs, such as 2,5,8,11,14,17-Hexaoxanonadecan-19-amine, can be immobilized on sensor surfaces, and the terminal amine group can then be used to covalently attach biorecognition elements like antibodies, enzymes, or nucleic acids. This strategy has been employed in a variety of sensing platforms, including surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and electrochemical sensors.

For instance, novel thiolated-PEG linker molecules have been developed for the modification of gold surfaces in biosensors, demonstrating promising anti-fouling properties. bohrium.com In the context of electrochemical biosensors, the incorporation of OEG-based SAMs has been explored to reduce signal drift in electrochemical aptamer-based (EAB) sensors when operating in whole blood. nih.gov

Recent advancements have also seen the use of PEG functionalization in silicon nanowire field-effect transistor (FET) biosensors for the detection of glucose. nih.gov The PEG layer helps to overcome the Debye screening effect in high ionic strength solutions, enabling sensitive and real-time detection of the analyte. nih.gov The length of the OEG linker can also be optimized to enhance the performance of peptide-based piezoelectric biosensors for detecting volatile organic compounds. mdpi.com

| Sensing Platform | Role of OEG/PEG Linker | Key Outcome |

| Acoustic Wave Biosensor | Surface modification with OEG linkers | High specificity for avidin (B1170675) detection with reduced non-specific adsorption. rsc.org |

| Electrochemical Aptamer-Based (EAB) Sensor | Formation of mixed monolayers to reduce biofouling | Reduced signal noise and improved SAM construction. nih.gov |

| Silicon Nanowire Field-Effect Transistor (FET) | Co-modification of the sensor surface with silane-PEG | Enables direct glucose detection in high ionic strength solutions with high sensitivity. nih.gov |

| Peptide-Based Piezoelectric Biosensor | Linker between peptide and sensor surface | Optimization of linker length improves sensitivity to long-chain aldehydes. mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.